molecular formula C20H24N2O3Si B13950858 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione CAS No. 57326-22-4

5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione

Cat. No.: B13950858
CAS No.: 57326-22-4
M. Wt: 368.5 g/mol
InChI Key: NVWFJEBDPPJICL-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione is a complex organic compound belonging to the class of imidazolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione typically involves the reaction of 3-methoxybenzaldehyde, phenylacetic acid, and trimethylsilyl chloride under specific conditions. The reaction is catalyzed by a Lewis acid such as titanium tetrachloride (TiCl4) and proceeds through a series of steps including condensation, cyclization, and silylation. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance the efficiency and yield of the reaction. The use of automated systems and real-time monitoring can further improve the reproducibility and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding imidazolidinedione derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of different substituted imidazolidinediones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trimethylsilyl chloride (TMSCl), various nucleophiles

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinediones, which can be further functionalized for specific applications.

Scientific Research Applications

5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione: Lacks the trimethylsilyl group, which can affect its reactivity and properties.

    5-Phenyl-3-methyl-2,4-imidazolidinedione: Lacks both the methoxyphenyl and trimethylsilyl groups, resulting in different chemical behavior and applications.

    3-Methyl-5-phenyl-2,4-imidazolidinedione:

Uniqueness

The presence of the trimethylsilyl group in 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione imparts unique chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

57326-22-4

Molecular Formula

C20H24N2O3Si

Molecular Weight

368.5 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3-methyl-5-phenyl-1-trimethylsilylimidazolidine-2,4-dione

InChI

InChI=1S/C20H24N2O3Si/c1-21-18(23)20(15-10-7-6-8-11-15,22(19(21)24)26(3,4)5)16-12-9-13-17(14-16)25-2/h6-14H,1-5H3

InChI Key

NVWFJEBDPPJICL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N(C1=O)[Si](C)(C)C)(C2=CC=CC=C2)C3=CC(=CC=C3)OC

Origin of Product

United States

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